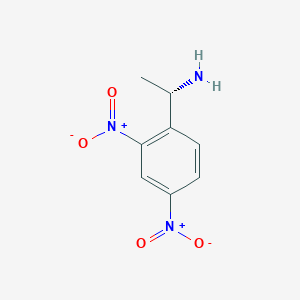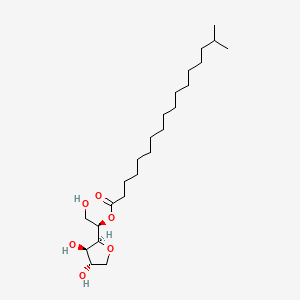
(2,3,5,6-Tetrafluorophenyl)methanamine
Descripción general
Descripción
(2,3,5,6-Tetrafluorophenyl)methanamine is an organic compound with the molecular formula C7H5F4N It is a derivative of benzylamine where four hydrogen atoms on the benzene ring are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,3,5,6-Tetrafluorophenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2,3,5,6-tetrafluorobenzonitrile using hydrogenation techniques. The nitrile group is reduced to an amine group, resulting in the formation of 2,3,5,6-tetrafluorobenzylamine .
Industrial Production Methods
Industrial production of 2,3,5,6-tetrafluorobenzylamine typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,5,6-Tetrafluorophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Commonly performed using hydrogen gas and a palladium catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used to replace fluorine atoms with other groups.
Major Products Formed
2,3,5,6-Tetrafluorobenzyl alcohol: Formed through the reduction of 2,3,5,6-tetrafluorobenzylamine.
Substituted Benzylamines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2,3,5,6-Tetrafluorophenyl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetrafluorobenzylamine involves its interaction with various molecular targets. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity. The amine group can participate in nucleophilic substitution reactions, allowing the compound to form bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of an amine group.
2,3,5,6-Tetrafluorobenzonitrile: Contains a nitrile group instead of an amine group.
4-Methyl-2,3,5,6-tetrafluorobenzylamine: Contains a methyl group in addition to the amine group.
Uniqueness
(2,3,5,6-Tetrafluorophenyl)methanamine is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzylamines.
Propiedades
Número CAS |
89992-52-9 |
|---|---|
Fórmula molecular |
C7H5F4N |
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl)methanamine |
InChI |
InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2 |
Clave InChI |
GOUKYMUBOWCOIV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)CN)F)F |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)CN)F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,8-Dibromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1505485.png)
![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)










![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)

